molecular formula C17H13FN2OS B503202 1-(4-fluorophenyl)-3-[(5-methyl-1H-benzimidazol-2-yl)sulfanyl]-2-propen-1-one

1-(4-fluorophenyl)-3-[(5-methyl-1H-benzimidazol-2-yl)sulfanyl]-2-propen-1-one

Cat. No.: B503202
M. Wt: 312.4g/mol
InChI Key: XGSKRLDYDQEMSI-CMDGGOBGSA-N
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Description

1-(4-fluorophenyl)-3-[(5-methyl-1H-benzimidazol-2-yl)sulfanyl]-2-propen-1-one is a synthetic organic compound that features a fluorophenyl group and a benzimidazole moiety

Preparation Methods

The synthesis of 1-(4-fluorophenyl)-3-[(5-methyl-1H-benzimidazol-2-yl)sulfanyl]-2-propen-1-one typically involves the reaction of 4-fluorobenzaldehyde with 5-methyl-1H-benzimidazole-2-thiol in the presence of a base. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The product is then purified by recrystallization or column chromatography .

Chemical Reactions Analysis

1-(4-fluorophenyl)-3-[(5-methyl-1H-benzimidazol-2-yl)sulfanyl]-2-propen-1-one undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-(4-fluorophenyl)-3-[(5-methyl-1H-benzimidazol-2-yl)sulfanyl]-2-propen-1-one involves its interaction with specific molecular targets. The benzimidazole moiety is known to bind to various enzymes and receptors, potentially inhibiting their activity. The fluorophenyl group may enhance the compound’s binding affinity and selectivity for its targets. The exact pathways and molecular targets involved depend on the specific application and context .

Comparison with Similar Compounds

1-(4-fluorophenyl)-3-[(5-methyl-1H-benzimidazol-2-yl)sulfanyl]-2-propen-1-one can be compared with other similar compounds, such as:

    1-(4-methylphenyl)-3-[(5-methyl-1H-benzimidazol-2-yl)sulfanyl]-2-propen-1-one: This compound has a methyl group instead of a fluorine atom, which may affect its chemical reactivity and biological activity.

    1-(4-chlorophenyl)-3-[(5-methyl-1H-benzimidazol-2-yl)sulfanyl]-2-propen-1-one: The presence of a chlorine atom instead of fluorine can lead to different chemical and biological properties.

    1-(4-bromophenyl)-3-[(5-methyl-1H-benzimidazol-2-yl)sulfanyl]-2-propen-1-one: The bromine atom may confer unique reactivity and interactions compared to the fluorine atom.

Properties

Molecular Formula

C17H13FN2OS

Molecular Weight

312.4g/mol

IUPAC Name

(E)-1-(4-fluorophenyl)-3-[(6-methyl-1H-benzimidazol-2-yl)sulfanyl]prop-2-en-1-one

InChI

InChI=1S/C17H13FN2OS/c1-11-2-7-14-15(10-11)20-17(19-14)22-9-8-16(21)12-3-5-13(18)6-4-12/h2-10H,1H3,(H,19,20)/b9-8+

InChI Key

XGSKRLDYDQEMSI-CMDGGOBGSA-N

SMILES

CC1=CC2=C(C=C1)N=C(N2)SC=CC(=O)C3=CC=C(C=C3)F

Isomeric SMILES

CC1=CC2=C(C=C1)N=C(N2)S/C=C/C(=O)C3=CC=C(C=C3)F

Canonical SMILES

CC1=CC2=C(C=C1)N=C(N2)SC=CC(=O)C3=CC=C(C=C3)F

Origin of Product

United States

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